molecular formula C11H12ClNO3 B3060400 Methyl 2-benzamido-3-chloropropanoate CAS No. 33646-32-1

Methyl 2-benzamido-3-chloropropanoate

Cat. No. B3060400
CAS RN: 33646-32-1
M. Wt: 241.67 g/mol
InChI Key: YWPXOLXUAWAXOD-UHFFFAOYSA-N
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Description

“Methyl 2-benzamido-3-chloropropanoate” is a chemical compound with the molecular formula C11H12ClNO3 . It is a white to yellow solid and has a molecular weight of 241.67 .


Synthesis Analysis

The synthesis of “Methyl 2-benzamido-3-chloropropanoate” involves several steps and can be achieved through various methods . For instance, one method involves the use of short-chain alcohol dehydrogenases from Burkholderia gladioli . Another method involves the use of phosphorus pentachloride and phosphorus trichloride .


Molecular Structure Analysis

The InChI code for “Methyl 2-benzamido-3-chloropropanoate” is 1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

“Methyl 2-benzamido-3-chloropropanoate” can undergo various chemical reactions. For example, it can react with copper (I) iodide in diethyl ether at -60℃ . It can also react with lithium di-n-butylcuprate in diethyl ether at -60℃ .


Physical And Chemical Properties Analysis

“Methyl 2-benzamido-3-chloropropanoate” is a white to yellow solid . It has a molecular weight of 241.67 and a molecular formula of C11H12ClNO3 . The density of the compound is 1.242g/cm3 .

Scientific Research Applications

a. Anti-Inflammatory Agents: MBCP derivatives may exhibit anti-inflammatory effects by modulating specific pathways or cellular processes. Researchers investigate their potential as novel anti-inflammatory drugs.

b. Analgesics and Pain Management: Studies explore MBCP analogs as potential analgesics. These compounds could target pain receptors or pathways, providing relief for acute or chronic pain conditions.

c. Antimicrobial Activity: MBCP derivatives may possess antimicrobial properties. Researchers investigate their efficacy against bacteria, fungi, and other pathogens. These compounds could be valuable in developing new antibiotics.

Materials Science and Polymer Chemistry

MBCP derivatives may contribute to materials science and polymer research:

a. Polymer Additives: Researchers investigate MBCP analogs as additives for polymers. These compounds could enhance mechanical properties, thermal stability, or biodegradability.

b. Drug Delivery Systems: MBCP-based polymers may serve as drug carriers. Their controlled release properties make them suitable for targeted drug delivery.

Future Directions

“Methyl 2-benzamido-3-chloropropanoate” is currently used for research purposes . Its potential applications in various fields such as pharmaceutical testing are being explored .

properties

IUPAC Name

methyl 2-benzamido-3-chloropropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO3/c1-16-11(15)9(7-12)13-10(14)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWPXOLXUAWAXOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCl)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20302518
Record name methyl n-benzoyl-3-chloroalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

33646-32-1
Record name N-Benzoyl-3-chloroalanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33646-32-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 151748
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033646321
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC151748
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=151748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl n-benzoyl-3-chloroalaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20302518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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